N-[3-(1H-imidazol-4-yl)propyl]-N'-methylthiourea
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Overview
Description
SK&F 91581 is a member of imidazoles.
Scientific Research Applications
Infrared Study of Hydrogen Bonding
- Intramolecular Hydrogen Bonding : A study by Mitchell (1980) in "Journal of The Chemical Society-perkin Transactions 1" examined the infrared spectra of compounds related to N-[3-(1H-imidazol-4-yl)propyl]-N'-methylthiourea, showing that they can form intramolecular hydrogen bonds in solution, indicating a potential for complex molecular interactions. This property is significant for understanding the behavior of these compounds in various environments (Mitchell, 1980).
Pharmacokinetics and Crystallography
- Azomethine Prodrugs : A study by Krause et al. (1995) in "Journal of Medicinal Chemistry" focused on azomethine derivatives of this compound for improving bioavailability, especially for brain entry. This research highlighted the pharmacokinetic properties and structural analysis of these derivatives (Krause et al., 1995).
Histamine Receptor Agonists and Antagonists
- Transition from Agonist to Antagonist : A paper by Ganellin et al. (1992) in "Bioorganic & Medicinal Chemistry Letters" discussed how certain N-methyl derivatives of imetit, including structures related to this compound, act as potent agonists or antagonists at histamine H3 receptors. This demonstrates the compound's relevance in modulating histamine receptors (Ganellin et al., 1992).
Novel Heteroaromatic Systems
- Improved Activity Profile : Clitherow et al. (1996) in "Bioorganic & Medicinal Chemistry Letters" explored the replacement of the isothiourea moiety with 5-membered heteroaromatic systems, leading to compounds with improved activity profiles. This research contributes to understanding how structural modifications can enhance the efficacy of such compounds (Clitherow et al., 1996).
Spectroscopic Characterization and Reactive Properties
- Spectroscopic Analysis and Computational Predictions : A study by War et al. (2017) in "Journal of Molecular Structure" involved the spectroscopic characterization of 1-[3-(1H-imidazol-1-yl)propyl]-3-phenylthiourea, a related compound. This work included DFT calculations, molecular dynamics simulations, and in vitro antibacterial activity evaluation, offering insights into the compound's properties and potential applications (War et al., 2017).
Properties
CAS No. |
34970-65-5 |
---|---|
Molecular Formula |
C8H14N4S |
Molecular Weight |
198.29g/mol |
IUPAC Name |
1-[3-(1H-imidazol-5-yl)propyl]-3-methylthiourea |
InChI |
InChI=1S/C8H14N4S/c1-9-8(13)11-4-2-3-7-5-10-6-12-7/h5-6H,2-4H2,1H3,(H,10,12)(H2,9,11,13) |
InChI Key |
RGIDMSNTKAZSFO-UHFFFAOYSA-N |
Isomeric SMILES |
CN=C(NCCCC1=CN=CN1)S |
SMILES |
CNC(=S)NCCCC1=CN=CN1 |
Canonical SMILES |
CN=C(NCCCC1=CN=CN1)S |
34970-65-5 | |
Synonyms |
N-methyl-N(1)-(3-(imidazole-4-yl)propyl)thiourea SK and F 91581 SK and F-91581 SKF 91581 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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